molecular formula C20H23ClO4S B3925805 2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate

2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate

Cat. No. B3925805
M. Wt: 394.9 g/mol
InChI Key: HCGFQGWAHYICOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate, also known as Sulfoxaflor, is a chemical compound that belongs to the sulfoximine class of insecticides. It was first developed by Dow AgroSciences LLC in 2006 and was approved for use in the United States in 2013. Sulfoxaflor is known for its broad-spectrum insecticidal activity against a variety of pests, including aphids, whiteflies, thrips, and leafhoppers.

Mechanism of Action

2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate acts as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) in insects. This receptor is responsible for transmitting nerve impulses in insects, and its inhibition by this compound results in paralysis and death of the insect. This compound has a unique binding site on the nAChR, which makes it effective against insecticide-resistant pests.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals, birds, and fish, but it can be toxic to bees and other pollinators. It has been found to have no significant effect on soil microorganisms, indicating that it does not have a significant impact on soil ecology. This compound has a short half-life in the environment and degrades rapidly, reducing its impact on the environment.

Advantages and Limitations for Lab Experiments

2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate has several advantages for use in lab experiments, including its broad-spectrum insecticidal activity and low toxicity to mammals, birds, and fish. However, its toxicity to bees and other pollinators limits its use in field experiments, and its short half-life in the environment may require repeated applications.

Future Directions

There are several future directions for research on 2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate, including its potential to control insecticide-resistant pests, its impact on non-target organisms, and its use in integrated pest management strategies. Further research is also needed to develop safer and more effective insecticides that can reduce the impact of pests on agriculture while minimizing the impact on the environment.

Scientific Research Applications

2-(butylsulfinyl)-1-[(4-chlorophenoxy)methyl]ethyl benzoate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of agricultural pests. It has been shown to have low toxicity to mammals, birds, and fish, making it a safer alternative to many other insecticides. This compound has also been studied for its potential to control insecticide-resistant pests, which pose a significant threat to agriculture.

properties

IUPAC Name

[1-butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4S/c1-2-3-13-26(23)15-19(14-24-18-11-9-17(21)10-12-18)25-20(22)16-7-5-4-6-8-16/h4-12,19H,2-3,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFQGWAHYICOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COC1=CC=C(C=C1)Cl)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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